molecular formula C14H28O8 B609278 m-PEG6-acid CAS No. 1347750-72-4

m-PEG6-acid

Cat. No.: B609278
CAS No.: 1347750-72-4
M. Wt: 324.37
InChI Key: YMWMTQPDLHRNCZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

m-PEG6-acid, also known as Thiol-PEG6-acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The this compound molecule contains a terminal carboxylic acid, which can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to connect two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . The formation of this bond leads to the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, this compound facilitates the degradation of the target protein, thereby influencing the associated biochemical pathways .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of this compound’s action is the degradation of its target protein . This degradation occurs through the ubiquitin-proteasome system and can influence various cellular processes depending on the function of the target protein .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the presence of primary amine groups and activators (e.g., EDC, or HATU) is necessary for this compound to form a stable amide bond . Additionally, the hydrophilic nature of the PEG spacer in this compound suggests that it may be more effective in aqueous environments

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of methoxy-polyethylene glycol with succinic anhydride in the presence of a base, such as pyridine, to yield m-PEG6-acid .

Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes under controlled conditions to ensure high purity and consistent molecular weight distribution. The process includes purification steps such as precipitation, filtration, and chromatography to remove unreacted monomers and by-products .

Types of Reactions:

Common Reagents and Conditions:

    Coupling Agents: EDC, HATU, N,N’-dicyclohexylcarbodiimide (DCC)

    Catalysts: Sulfuric acid, p-toluenesulfonic acid

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products:

    Amides: Formed by the reaction with amines

    Esters: Formed by the reaction with alcohols

Scientific Research Applications

Chemistry: m-PEG6-acid is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a PEG backbone .

Biology: In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of PEGylated nanoparticles for drug delivery .

Medicine: this compound is utilized in the formulation of PEGylated drugs, which exhibit improved pharmacokinetics and reduced immunogenicity. It is also used in the development of biocompatible hydrogels for tissue engineering .

Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and adhesives. Its hydrophilic nature makes it suitable for use in various formulations requiring water solubility .

Comparison with Similar Compounds

  • Methoxy-polyethylene glycol-5-acid (m-PEG5-acid)
  • Methoxy-polyethylene glycol-7-acid (m-PEG7-acid)
  • Methoxy-polyethylene glycol-8-acid (m-PEG8-acid)

Comparison: m-PEG6-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular size. Compared to shorter chain PEG acids like m-PEG5-acid, this compound offers better solubility and reduced steric hindrance in bioconjugation reactions . Longer chain PEG acids like m-PEG7-acid and m-PEG8-acid may offer increased solubility but can introduce more steric hindrance, affecting the efficiency of conjugation reactions .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWMTQPDLHRNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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